molecular formula C8H14F3NO3 B158986 tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate CAS No. 126536-02-5

tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate

Cat. No. B158986
M. Wt: 229.2 g/mol
InChI Key: RTJICTSWXPIQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, also known as TPFC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPFC is a carbamate derivative that has been used in various applications, including as a reagent in organic synthesis and as a building block in drug discovery.

Mechanism Of Action

The mechanism of action of tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is not fully understood. However, it has been suggested that tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate may act as a carbamate inhibitor of enzymes involved in various biological processes, including cholinesterases and carbonic anhydrases.

Biochemical And Physiological Effects

Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate can inhibit the activity of cholinesterases and carbonic anhydrases, which are enzymes involved in various biological processes. In vivo studies have shown that tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate can reduce inflammation and oxidative stress in animal models of disease.

Advantages And Limitations For Lab Experiments

Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has several advantages for use in lab experiments, including its stability and ease of handling. However, tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate. One direction is the development of new synthetic methods for tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate that are more efficient and environmentally friendly. Another direction is the investigation of the mechanism of action of tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, which could lead to the development of new drugs that target cholinesterases and carbonic anhydrases. Additionally, the potential use of tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate as a therapeutic agent for various diseases, including Alzheimer's disease and cancer, should be further explored.
In conclusion, tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is a carbamate derivative that has gained significant attention in scientific research due to its unique properties. tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been used in various applications, including as a reagent in organic synthesis and as a building block in drug discovery. tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate exhibits various biochemical and physiological effects and has several advantages for use in lab experiments. There are several future directions for research on tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, including the development of new synthetic methods, the investigation of its mechanism of action, and the potential use as a therapeutic agent for various diseases.

Scientific Research Applications

Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been used in various scientific research applications, including as a reagent in organic synthesis and as a building block in drug discovery. tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been found to be a useful reagent in the synthesis of various compounds, including carbamates, ureas, and amides. In drug discovery, tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been used as a building block for the synthesis of various drug candidates, including antiviral and anticancer agents.

properties

CAS RN

126536-02-5

Product Name

tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate

Molecular Formula

C8H14F3NO3

Molecular Weight

229.2 g/mol

IUPAC Name

tert-butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate

InChI

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-5(4-13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)

InChI Key

RTJICTSWXPIQIQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CO)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(F)(F)F

synonyms

TERT-BUTYL [2,2,2-TRIFLUORO-1-(HYDROXYMETHYL)ETHYL]CARBAMATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 338 (294 mg, 1.209 mmol) in THF (10 mL) at 0° C. under nitrogen was added sequentially NMM (159.5 μL, 1.451 mmol) neat via syringe and ethyl chloroformate (138.7 μL, 1.451 mmol) neat by syringe. After 45 min the resulting suspension was filtered through GF/F filter paper with THF and the filtrate was isolated and stirred at 0° C. under nitrogen. A solution of NaBH4 (45.74 mg, 1.209 mmol) in H2O (2 mL) was added and the cooling bath was removed. After about 15 min, the reaction was concentrated and the residue was resuspended in Et2O (30 mL) and H2O (30 mL) with stirring. After stirring for 5 min the layers were separated and the organic phase washed brine (1×30 mL). The organic phase was (MgSO4), filtered and concentrated to afford 240 mg (86%) of tert-butyl 1,1,1-trifluoro-3-hydroxypropan-2-ylcarbamate (340) as a white solid.
Name
Quantity
294 mg
Type
reactant
Reaction Step One
Name
Quantity
159.5 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
138.7 μL
Type
reactant
Reaction Step Two
Name
Quantity
45.74 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

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